molecular formula C25H34N4O2 B11560804 N-[4-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]heptanamide

N-[4-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]heptanamide

Cat. No.: B11560804
M. Wt: 422.6 g/mol
InChI Key: AOIHUCJQHFQPTA-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a diethylamino group, a phenyl ring, and a heptanamide chain, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the diethylamino group and the phenyl ring. The final step involves the attachment of the heptanamide chain under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to active sites, while the hydrazinecarbonyl group can participate in redox reactions, altering the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(4-{N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE
  • N-(4-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE

Comparison: While similar in structure, these compounds differ in the length of the alkyl chain (heptanamide vs hexanamide) and the presence of different substituents on the phenyl ring (dimethylamino vs diethylamino)

Properties

Molecular Formula

C25H34N4O2

Molecular Weight

422.6 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-(heptanoylamino)benzamide

InChI

InChI=1S/C25H34N4O2/c1-4-7-8-9-10-24(30)27-22-15-13-21(14-16-22)25(31)28-26-19-20-11-17-23(18-12-20)29(5-2)6-3/h11-19H,4-10H2,1-3H3,(H,27,30)(H,28,31)/b26-19+

InChI Key

AOIHUCJQHFQPTA-LGUFXXKBSA-N

Isomeric SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC

Canonical SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.